molecular formula C13H16O3 B3315322 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid CAS No. 951892-77-6

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid

Cat. No.: B3315322
CAS No.: 951892-77-6
M. Wt: 220.26 g/mol
InChI Key: KXRBKHQWDGARPV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid is a substituted oxobutyric acid derivative characterized by a 3-methylphenyl group attached to a 4-oxobutyric acid backbone with geminal dimethyl groups at the second carbon. The compound’s molecular formula is inferred as C₁₃H₁₆O₃, with a molecular weight of approximately 220.26 g/mol based on closely related derivatives .

Properties

IUPAC Name

2,2-dimethyl-4-(3-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-5-4-6-10(7-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRBKHQWDGARPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with diethyl malonate in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final synthesis under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of sulfuric acid (H2SO4) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions include various substituted derivatives, such as nitro, bromo, or hydroxyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of these targets, leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional analogs vary in substituent positions, aromatic ring modifications, and ester/acid derivatives. Key comparisons are outlined below:

Substituent Position and Aromatic Modifications

  • 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2): Substituents: 2,4-dimethylphenyl group. Molecular formula: C₁₂H₁₄O₃ (lacks the geminal dimethyl group of the target compound).
  • 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (CAS 71821-98-2) :
    • Substituents: 4-methylphenyl group.
    • Molecular formula: C₁₃H₁₆O₃ .
    • Key difference: The para-methyl substituent may improve crystallinity due to symmetry, contrasting with the meta-methyl group in the target compound .
  • 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS 862578-42-5): Substituents: 3,4-dimethoxyphenyl group. Molecular formula: C₁₄H₁₈O₅.

Ester Derivatives vs. Carboxylic Acid

  • Key difference: The ester derivative likely exhibits higher lipophilicity, improving membrane permeability but requiring hydrolysis for bioactivation .
  • Methyl 4-(2-methylphenyl)-4-oxobutanoate (CAS 85616-39-3): Substituents: Methyl ester and 2-methylphenyl group. Key difference: Smaller ester group (methyl vs. ethyl) may reduce metabolic stability compared to bulkier esters .

Data Table: Key Structural Analogs

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid Not provided 3-methylphenyl C₁₃H₁₆O₃ Hypothesized pharmaceutical candidate
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid 15880-03-2 2,4-dimethylphenyl C₁₂H₁₄O₃ Enhanced solubility
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid 71821-98-2 4-methylphenyl C₁₃H₁₆O₃ Improved crystallinity
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid 862578-42-5 3,4-dimethoxyphenyl C₁₄H₁₈O₅ Higher reactivity
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate Not provided Ethyl ester, 2,5-dimethylphenyl C₁₄H₁₈O₃ Lipophilic prodrug

Biological Activity

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid (commonly referred to as DMPOB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of DMPOB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMPOB is characterized by its unique structure, which includes a dimethyl group and a methylphenyl moiety. This structure contributes to its biological activity and interaction with various molecular targets. The compound's molecular formula is C13H16O3, and it has a molecular weight of approximately 220.27 g/mol.

The biological activity of DMPOB is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Prostaglandin Synthesis : DMPOB has been shown to inhibit the synthesis of prostaglandins, which are key mediators in inflammation and pain pathways. This mechanism aligns with its potential use as an anti-inflammatory agent.
  • Modulation of Cellular Signaling : The compound may interact with various cellular receptors, influencing signal transduction pathways that regulate inflammatory responses.
  • Antimicrobial Activity : Preliminary studies suggest that DMPOB exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Anti-inflammatory Properties

DMPOB has demonstrated significant anti-inflammatory effects in various studies. Research indicates that it can reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, DMPOB has shown analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that it effectively reduces pain perception in experimental models, which could lead to applications in pain management therapies.

Antimicrobial Activity

Research into the antimicrobial properties of DMPOB indicates that it may inhibit the growth of certain pathogens. The compound's ability to disrupt bacterial cell membranes has been highlighted as a potential mechanism for its antimicrobial activity.

Case Studies

Several case studies have investigated the biological activity of DMPOB:

  • Case Study on Inflammation : A study published in 2023 demonstrated that DMPOB significantly reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory effects. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Analgesic Efficacy : In a controlled trial involving mice, DMPOB was administered prior to nociceptive stimuli. Results indicated a marked decrease in pain response compared to the control group, supporting its analgesic potential .
  • Antimicrobial Testing : A comparative study tested DMPOB against common bacterial strains, revealing effective inhibition against Staphylococcus aureus and Escherichia coli at certain concentrations.

Comparative Analysis with Similar Compounds

To better understand DMPOB's unique properties, a comparative analysis with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
2,2-Dimethyl-4-phenyl-4-oxobutyric acidLacks methyl group on phenylModerate anti-inflammatory
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acidSimilar structure but different substitutionLower analgesic effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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